molecular formula C20H18N4O4 B2758702 3-(2-methoxyethyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358777-15-7

3-(2-methoxyethyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2758702
CAS RN: 1358777-15-7
M. Wt: 378.388
InChI Key: SLEGYSRVIHXOLO-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two benzene rings fused to a diazine ring .


Synthesis Analysis

The synthesis of such compounds generally involves the reaction of anthranilic acid derivatives with isocyanates, though the specific synthesis for this compound isn’t available in the search results .


Molecular Structure Analysis

The molecular formula of the compound is C20H18N4O4. It contains a quinazoline core, which is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine ring .


Physical And Chemical Properties Analysis

The compound is a white solid . Its molecular weight is 378.388.

Scientific Research Applications

Antitumor Activity

The synthesis and characterization of novel bioactive compounds containing the 1,2,4-oxadiazole ring, a motif shared with the given chemical, have demonstrated antitumor activity against a panel of 11 cell lines in vitro. These compounds, including 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione and 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione, exhibited potent antitumor properties, with the latter showing a mean IC50 value of approximately 9.4 µM, indicating their potential for further exploration in cancer therapy (Maftei et al., 2013).

Antibacterial Activity

Quinazolinediones, similar in structure to the compound , have been studied for their fluoroquinolone-like inhibitory activity against bacterial gyrase and DNA topoisomerase IV. These compounds demonstrated activity against mycobacteria, showing higher MIC values than fluoroquinolones but lower MICs for fluoroquinolone-resistant gyrA mutants. This indicates their potential utility in addressing antibiotic resistance (Malik et al., 2011).

Herbicidal Activity

The discovery of new triketone herbicides has led to the synthesis of triketone-containing quinazoline-2,4-dione derivatives, demonstrating broad-spectrum weed control and excellent crop selectivity. This indicates the potential of such compounds in agricultural applications, offering a new approach to weed management with minimal impact on crops (Wang et al., 2014).

Enzyme Inhibition

Research on quinazoline-2,4-dione derivatives has also highlighted their role as enzyme inhibitors. These compounds have shown significant inhibition of the in vitro growth of human tumor cell lines, providing a foundation for the development of new therapeutic agents targeting specific enzymes involved in disease processes (Zhou et al., 2013).

properties

IUPAC Name

3-(2-methoxyethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-12-4-3-5-13(10-12)17-22-18(28-23-17)14-6-7-15-16(11-14)21-20(26)24(19(15)25)8-9-27-2/h3-7,10-11H,8-9H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEGYSRVIHXOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyethyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

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